molecular formula C6H8ClN3O B13666710 4-Chloro-2-methoxy-6-methylpyrimidin-5-amine

4-Chloro-2-methoxy-6-methylpyrimidin-5-amine

Cat. No.: B13666710
M. Wt: 173.60 g/mol
InChI Key: WFNLQBSAGJBWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methoxy-6-methylpyrimidin-5-amine is a chemical compound with the molecular formula C6H8ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxy-6-methylpyrimidin-5-amine typically involves the chlorination of 2-methoxy-6-methylpyrimidine followed by amination. One common method involves the reaction of 4-chloro-2-methoxy-6-methylpyrimidine with ammonia or an amine under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and amination processes. These methods are optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-6-methylpyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted pyrimidines.

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of amines.

Scientific Research Applications

4-Chloro-2-methoxy-6-methylpyrimidin-5-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-6-methylpyrimidin-5-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the presence of functional groups. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylpyrimidine: Similar structure but lacks the methoxy group.

    2-Amino-4-chloro-6-methylpyrimidine: Contains an amino group instead of a methoxy group.

    2,4-Dichloro-6-methylpyrimidine: Contains an additional chlorine atom.

Uniqueness

4-Chloro-2-methoxy-6-methylpyrimidin-5-amine is unique due to the presence of both a chlorine and a methoxy group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

4-chloro-2-methoxy-6-methylpyrimidin-5-amine

InChI

InChI=1S/C6H8ClN3O/c1-3-4(8)5(7)10-6(9-3)11-2/h8H2,1-2H3

InChI Key

WFNLQBSAGJBWDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)OC)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.